1-{4-[4-Amino-1-(1-Methylethyl)-1H-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea is a complex organic compound with significant implications in pharmaceutical research. It is classified primarily as a small molecule with a molecular formula of and a molecular weight of approximately 455.44 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of targeted therapies.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1093380-42-7 and is associated with various databases, including DrugBank and the RCSB Protein Data Bank. It has been studied for its biological activities and interactions within cellular systems.
1-{4-[4-Amino-1-(1-Methylethyl)-1H-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea belongs to a class of compounds known as phenylpyrazoles. These compounds are characterized by their pyrazole core and phenyl substituents, which contribute to their biological activity.
The synthesis of 1-{4-[4-Amino-1-(1-Methylethyl)-1H-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and pH to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress and confirm the structure of intermediates.
The molecular structure of 1-{4-[4-Amino-1-(1-Methylethyl)-1H-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea features a complex arrangement that includes:
The compound's structural data includes:
CC(C)n1c2c(c(n1)c3ccc(cc3)NC(=O)Nc4cccc(c4)C(F)(F)F)c(ncn2)N
LEERPLGXOHLQPF-UHFFFAOYSA-N
The compound participates in various chemical reactions typical for urea derivatives, including:
Reactivity studies often utilize spectroscopic methods to analyze reaction intermediates and products, providing insights into mechanism pathways.
The biological mechanism of action for 1-{4-[4-Amino-1-(1-Methylethyl)-1H-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea involves interaction with specific protein targets within cellular pathways.
Research indicates that it may act as an inhibitor for certain kinases involved in signal transduction pathways, particularly those related to cancer cell proliferation and survival. The compound's ability to modulate these pathways makes it a candidate for further pharmacological studies.
Some notable physical properties include:
Chemical properties include:
1-{4-[4-Amino-1-(1-Methylethyl)-1H-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea has potential applications in:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3